molecular formula INO4 B14433240 (Iodosyloxy)(dioxo)-lambda~5~-azane CAS No. 76122-09-3

(Iodosyloxy)(dioxo)-lambda~5~-azane

Cat. No.: B14433240
CAS No.: 76122-09-3
M. Wt: 204.909 g/mol
InChI Key: NTKWVWHVNDOGHE-UHFFFAOYSA-N
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Description

(Iodosyloxy)(dioxo)-λ⁵-azane is a hypervalent iodine compound characterized by a pentavalent iodine center (denoted as λ⁵) bonded to an iodosyloxy group (IO), two oxo groups (O), and an azane (NH) moiety. These structural features place it within the broader family of hypervalent iodine reagents, which are renowned for their versatility in organic synthesis due to their high chemoselectivity, low toxicity, and environmentally benign profiles compared to traditional heavy metal-based oxidants .

Properties

CAS No.

76122-09-3

Molecular Formula

INO4

Molecular Weight

204.909 g/mol

IUPAC Name

iodosyl nitrate

InChI

InChI=1S/INO4/c3-1-6-2(4)5

InChI Key

NTKWVWHVNDOGHE-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)([O-])OI=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Iodosyloxy)(dioxo)-lambda~5~-azane typically involves the reaction of iodine-containing compounds with nitrogen and oxygen sources under controlled conditions. One common method involves the use of iodine pentoxide (I2O5) and ammonia (NH3) in a solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of (Iodosyloxy)(dioxo)-lambda~5~-azane may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(Iodosyloxy)(dioxo)-lambda~5~-azane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Iodosyloxy)(dioxo)-lambda~5~-azane involves the transfer of oxygen atoms to substrates, leading to oxidation reactions. The compound interacts with molecular targets such as enzymes and proteins, modulating their activity through oxidative modifications. This can affect various cellular pathways, including those involved in metabolism and signal transduction .

Comparison with Similar Compounds

Key Insights :

  • IBX’s aromatic benzoic acid backbone stabilizes its structure, enabling selective oxidations (e.g., alcohols to ketones), while IBD’s acetate ligands enhance its solubility in organic solvents .

Reactivity Profiles

Compound Typical Reactions Selectivity Stability
(Iodosyloxy)(dioxo)-λ⁵-azane Hypothesized oxidations, NH-mediated transformations Likely substrate-dependent Potentially moisture-sensitive (inferred from IBX/IBD)
IBX Alcohol → ketone oxidation, epoxidation High chemoselectivity for alcohols Moisture-sensitive
IBD Dearomatization, C–H functionalization Broad functional group tolerance Stable under anhydrous conditions

Research Findings :

  • IBX is widely used for oxidations under mild conditions but requires anhydrous solvents due to hydrolytic instability .
  • IBD’s +3 oxidation state enables diverse transformations, such as alkene diacetoxylation, but may lack the selectivity of +5 iodine reagents .

Insights :

  • IBX’s efficiency in alcohol oxidations is well-established, with yields exceeding 90% in optimized conditions .
  • IBD’s ability to mediate radical reactions highlights the role of ligand geometry in dictating reactivity .

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